3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3S/c1-4-2-6(10(11,12)13)16-9-7(4)8(15)5(3-14)17-9/h2H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKTZQISUUIPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C#N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves the reaction of 2-cyanothioacetamide with appropriate aldehydes or ketones under basic conditions. The reaction is often carried out in ethanol with the presence of a base such as sodium hydroxide or trimethylamine . The resulting intermediate is then cyclized to form the thieno[2,3-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile has been studied for its potential as an IκB kinase inhibitor , which plays a crucial role in modulating the NF-κB signaling pathway. This pathway is integral to inflammatory responses and cancer progression. Inhibition of this kinase can lead to reduced inflammation and may provide therapeutic benefits in autoimmune diseases such as rheumatoid arthritis and certain cancers .
Case Study:
In vitro studies have shown that derivatives of this compound can effectively inhibit the activity of specific kinases involved in inflammatory pathways. For instance, a derivative demonstrated significant inhibition of TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent.
Agricultural Applications
The unique properties of this compound make it a candidate for developing new agrochemicals. Its ability to interact with biological systems suggests potential use as a herbicide or fungicide .
Data Table: Potential Agrochemical Applications
| Application Type | Mechanism of Action | Target Organisms |
|---|---|---|
| Herbicide | Inhibition of specific plant growth regulators | Weeds |
| Fungicide | Disruption of fungal cell wall synthesis | Fungal pathogens |
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential antimicrobial and therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Impacts
Position 4 Modifications
- 4-Methyl vs. 4-Trifluoromethyl :
- 4-Methyl (Target Compound) : The methyl group offers moderate steric hindrance and electron-donating effects, balancing solubility and reactivity .
- 4-Trifluoromethyl (CAS 104960-55-6) : The trifluoromethyl group increases lipophilicity (logP ~3.2) and metabolic resistance, improving pharmacokinetics but reducing aqueous solubility .
Position 6 Modifications
- 6-Trifluoromethyl (Target Compound) : Enhances anti-proliferative activity in cancer cells (e.g., HCT-116 colon cancer) by promoting membrane penetration .
- 6-(4-Chloro-phenyl) (CAS 150886-17-2) : The chloro substituent adds electron-withdrawing effects, altering electronic distribution and reactivity .
Position 2 Modifications
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Analogs
*Predicted using XLogP3 .
Biological Activity
3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H8F3N3OS
- Molecular Weight : 275.25 g/mol
- CAS Number : 610259-30-8
The compound features a thieno[2,3-b]pyridine structure, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound primarily involves inhibition of specific kinases implicated in cancer progression. Notably, it has been studied for its inhibitory effects on PIM kinases, which play a role in cell survival and proliferation.
Inhibition of PIM Kinases
Research indicates that derivatives of thieno[2,3-b]pyridine can effectively inhibit PIM kinases (PIM1, PIM2, and PIM3), which are associated with tumorigenesis. In one study, several compounds demonstrated significant PIM kinase inhibitory activity with IC50 values ranging from 1.18 to 8.83 µM. These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
Biological Activity Data
The following table summarizes the biological activity data related to the compound:
| Activity | IC50 (µM) | Cell Lines Tested |
|---|---|---|
| PIM1 Inhibition | 1.18 | MCF7 |
| PIM2 Inhibition | 1.38 | HCT116 |
| Cytotoxicity | 4.62 | PC3 |
| General Cytotoxic Activity | 8.83 | Various human tumor cell lines |
Case Studies
-
PIM Kinase Inhibition :
A study focused on the synthesis of new pyridothienopyrimidinone derivatives highlighted the potential of thieno[2,3-b]pyridine derivatives as PIM kinase inhibitors. The most active compounds were tested against multiple cell lines (MCF7, HCT116, PC3), showing promising cytotoxic effects correlated with their inhibitory activity . -
High Throughput Screening :
High throughput screening (HTS) identified several thieno[2,3-b]pyridine derivatives as inhibitors of LIMK1 kinase, which is involved in actin polymerization and tumor metastasis. The identified compounds showed effective inhibition at nanomolar concentrations and were further developed into lead candidates for cancer therapy .
Research Findings
Recent research has emphasized the importance of structural modifications in enhancing the biological activity of thieno[2,3-b]pyridine derivatives. Compounds with various substituents have been shown to exhibit differing levels of kinase selectivity and cytotoxicity:
Q & A
Q. What are the recommended safety precautions for handling this compound in laboratory settings?
Methodological Answer: When handling 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, adhere to UN GHS guidelines (Revision 8):
Q. What synthetic routes are used to prepare this compound, and what are their yields?
Methodological Answer: The compound is synthesized via cyclization reactions. Key methods include:
Thieno[2,3-b]pyridine Core Formation: React 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with chloroacetonitrile under reflux, followed by purification via column chromatography (yields: ~30–46% for analogous compounds) .
Solvent-Free Synthesis: Use sodium ethoxide as a catalyst with malononitrile derivatives, achieving quantitative yields in solvent-free conditions for related pyridine-carbonitriles .
Q. Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Chloroacetonitrile, reflux | 30–46 | |
| Solvent-Free | Sodium ethoxide, malononitrile | ~100* | |
| *Reported for structurally similar compounds. |
Advanced Questions
Q. How can researchers resolve discrepancies in NMR data between theoretical and experimental results?
Methodological Answer: Discrepancies arise from solvent effects, tautomerism, or crystallographic packing. Mitigation strategies:
Q. Example NMR Data (Analogous Compound)
| Proton Environment | δ (ppm) Experimental | δ (ppm) Theoretical | Deviation |
|---|---|---|---|
| Aromatic H | 7.2–8.1 | 7.0–7.9 | ≤0.2 |
| NH₂ (amino group) | 5.8 (broad) | 5.6 | 0.2 |
| Data from . |
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound?
Methodological Answer: SAR studies focus on substituent effects:
Trifluoromethyl Role: Use docking simulations to assess hydrophobic interactions with target proteins (e.g., HIV-1 TAR ).
Bioisosteric Replacement: Replace CF₃ with Cl or CH₃ to evaluate potency changes (see for analogs).
Biological Assays: Screen derivatives against microbial or cancer cell lines (e.g., Staphylococcus aureus MIC: 2–8 µg/mL for related compounds) .
Q. How can researchers optimize purity (>95%) during synthesis?
Methodological Answer: Purity optimization involves:
- Chromatographic Purification: Use silica gel column chromatography with gradient elution (e.g., hexane:EtOAc 7:3) .
- Recrystallization: Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation .
- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS (Exact mass: 275.25 g/mol) .
Q. Purity Assessment Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Column Chromatography | Hexane:EtOAc (7:3) | 95–98% |
| HPLC | C18, 1.0 mL/min, 254 nm | >99% |
| Data from . |
Q. What advanced spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., [M+H]⁺ = 276.0824 for C₁₁H₈F₃N₃S) .
- X-ray Crystallography: Resolve bond lengths (e.g., C—N: 1.34 Å) and dihedral angles (e.g., C9—C10—C11—C15: 127.1°) .
- 13C NMR: Identify nitrile (δ ~115 ppm) and CF₃ (δ ~125 ppm, quartet) signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
